molecular formula C25H35N5O4 B2395048 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-33-9

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2395048
CAS RN: 941965-33-9
M. Wt: 469.586
InChI Key: LHOVGGBXMMMLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H35N5O4 and its molecular weight is 469.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Related Compounds

A study by Zagórska et al. (2016) involved the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were evaluated for their affinity to serotonin receptors and phosphodiesterase (PDE) inhibitors, with some showing potential as antidepressant and anxiolytic agents. This suggests that derivatives of purine, similar to the compound , could have neuromodulatory effects and potential therapeutic applications in mood disorders (Zagórska et al., 2016).

Potential Neuroprotective Effects

Another research area is the investigation of adenosine receptor antagonists, such as the compounds KF17837 and KW-6002, which have shown to potentiate the effects of dopaminergic drugs in models of Parkinson's disease. This indicates that purine derivatives acting on adenosine receptors could modulate dopaminergic neurotransmission and have potential neuroprotective or symptomatic therapeutic effects in neurodegenerative diseases (Koga et al., 2000).

Antimalarial Activity

Research by Raether and Fink (1982) on the antimalarial activity of floxacrine and related dihydroacridinediones against Plasmodium species highlights the potential of purine derivatives in antimalarial therapy. The structure-activity relationship studies in this area could provide insights into designing purine-based compounds with improved antimalarial efficacy (Raether & Fink, 1982).

Enzyme Inhibition for Therapeutic Applications

A study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives by Hin et al. (2015) explored these compounds as inhibitors of d-amino acid oxidase, with some showing potent inhibitory activity. Such enzyme inhibition is relevant in neuropsychiatric and neurodegenerative disorders, suggesting that purine derivatives could be explored for similar therapeutic applications (Hin et al., 2015).

properties

IUPAC Name

7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-15(2)19-7-6-17(4)12-20(19)34-14-18(31)13-30-21-22(28(5)25(33)27-23(21)32)26-24(30)29-10-8-16(3)9-11-29/h6-7,12,15-16,18,31H,8-11,13-14H2,1-5H3,(H,27,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVGGBXMMMLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.